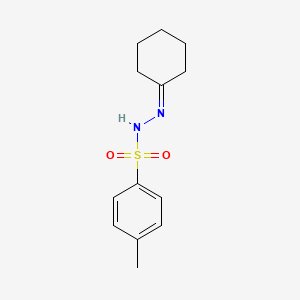

Cyclohexanone Tosylhydrazone

Description

The exact mass of the compound Cyclohexanone p-Toluenesulfonylhydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132029. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCVYCATQIGYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288458 | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4545-18-0 | |

| Record name | 4545-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4545-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Cyclohexanone Tosylhydrazone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexanone tosylhydrazone is a cornerstone reagent in modern organic synthesis, prized for its stability and versatility as a precursor to highly reactive intermediates. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and key applications. We will delve into the mechanistic details of its most important transformations—the Shapiro and Bamford-Stevens reactions—offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this powerful synthetic tool.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic organic chemistry, the ability to predictably and efficiently form carbon-carbon and carbon-heteroatom bonds is paramount. This compound has emerged as a critical synthon, primarily due to its role as a stable, crystalline, and easily handled precursor to reactive species such as diazo compounds, carbenes, and vinyllithium reagents.[1] Its application spans from fundamental academic research to the intricate multi-step synthesis of pharmaceuticals and agrochemicals.[2]

The true value of this compound lies in the controlled generation of these transient intermediates, which can then be trapped by a wide array of electrophiles or undergo concerted cycloadditions and rearrangements. This guide will provide the necessary foundational knowledge and practical protocols to harness the full synthetic potential of this versatile molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of a reagent's intrinsic properties is the bedrock of its effective application.

Molecular Structure

This compound is formed from the condensation of cyclohexanone and p-toluenesulfonylhydrazide (tosylhydrazine).[2] The molecule features a cyclohexane ring bonded to a hydrazone moiety, which is in turn substituted with an electron-withdrawing tosyl group.[2] This specific arrangement of functional groups is the key to its unique reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for its handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂S[2][3] |

| Molecular Weight | 266.36 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | Not available (decomposes) |

| Solubility | Soluble in many organic solvents; insoluble in water.[3] |

| CAS Number | 4545-18-0[2][3] |

Safety and Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses.[1] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a robust and high-yielding condensation reaction. The choice of conditions is critical to drive the reaction to completion and ensure a high-purity product.

Underlying Mechanism

The synthesis proceeds via the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone.[2] This is followed by a dehydration step to form the stable C=N bond of the hydrazone. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic addition.[2][4]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is optimized for both yield and purity.

Materials:

-

Cyclohexanone

-

p-Toluenesulfonylhydrazide

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Stirring apparatus

-

Filtration equipment (Büchner funnel, filter flask)

Procedure:

-

Dissolution: Dissolve p-toluenesulfonylhydrazide in a minimal amount of warm ethanol in a suitable flask equipped with a magnetic stirrer.

-

Addition of Ketone: To this solution, add one equivalent of cyclohexanone.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Stir the mixture at room temperature. The product, being less soluble, will begin to precipitate as a white solid. The reaction can be gently warmed to ensure completion.

-

Isolation: After the reaction is complete (typically monitored by TLC), cool the mixture in an ice bath to maximize crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Self-Validation: The identity and purity of the synthesized this compound can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).[1]

Key Synthetic Transformations

The synthetic utility of this compound is most evident in its conversion to other valuable intermediates.

The Shapiro Reaction: A Route to Vinyllithium Reagents

The Shapiro reaction is a powerful transformation that converts tosylhydrazones into alkenes, proceeding through a vinyllithium intermediate.[5] This reaction is highly valued for its ability to generate a nucleophilic vinyl carbon, which can then react with various electrophiles.

Mechanistic Rationale: The reaction requires two equivalents of a strong organolithium base (e.g., n-butyllithium).[5][6] The first equivalent deprotonates the acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the carbon alpha to the C=N bond, forming a dianion.[1][7] This dianion then undergoes a spontaneous elimination of lithium p-toluenesulfinate, followed by the extrusion of nitrogen gas to yield the vinyllithium species.[7]

Caption: Simplified workflow of the Shapiro Reaction.

Causality in Experimental Design: The use of two equivalents of a strong, non-nucleophilic base is critical. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and the resulting vinyllithium intermediate. The choice of solvent (often THF or ether) is also important for solvating the lithium species. The Shapiro reaction generally leads to the formation of the less substituted (kinetic) alkene product.[8][9]

The Bamford-Stevens Reaction: Generating Carbenes and Alkenes

The Bamford-Stevens reaction is another base-mediated decomposition of tosylhydrazones to form alkenes.[10] A key distinction from the Shapiro reaction is that it typically uses weaker bases (e.g., sodium methoxide) and the nature of the intermediate depends on the solvent.[11]

Mechanistic Dichotomy:

-

Aprotic Solvents: In aprotic solvents, the reaction proceeds through the formation of a diazo compound, which then loses nitrogen to generate a carbene intermediate.[8][12] This carbene can then undergo rearrangements or insertions.

-

Protic Solvents: In protic solvents, the diazo intermediate can be protonated to form a diazonium ion, which subsequently loses nitrogen to form a carbocation.[8][12][13] This carbocation can then undergo rearrangement to form the more stable, thermodynamically favored alkene.[8][12]

Caption: Divergent pathways of the Bamford-Stevens Reaction.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons of the tosyl group, the aliphatic protons of the cyclohexane ring, and the N-H proton.[1][14] |

| ¹³C NMR | Resonances for the carbons of the cyclohexane ring, the aromatic carbons, the methyl group of the tosyl moiety, and the C=N carbon.[14][15] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3200-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and strong S=O stretching bands for the sulfonyl group.[1] |

Conclusion and Future Directions

This compound is a robust and versatile reagent that serves as a gateway to a rich array of synthetic transformations. Its ability to be readily converted into vinyllithium reagents and carbenes/carbocations makes it an indispensable tool for the construction of complex molecular frameworks. As the field of organic synthesis continues to evolve, we can anticipate the development of new, innovative applications for this classic synthon, particularly in the realm of transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis.[1][16]

References

- 1. This compound | 4545-18-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-309559) | 4545-18-0 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 5. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 6. Shapiro_reaction [chemeurope.com]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. adichemistry.com [adichemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 11. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Formation of Cyclohexanone Tosylhydrazone: A Mechanistic and Practical Examination

<Technical Guide >

Abstract

This technical guide provides an in-depth analysis of the formation of cyclohexanone tosylhydrazone, a critical intermediate in contemporary organic synthesis. We will explore the underlying reaction mechanism, from the initial nucleophilic attack to the final dehydration step. This guide will also present validated experimental protocols, characterization data, and a discussion of the compound's synthetic utility, particularly in the context of the Shapiro and Bamford-Stevens reactions. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile chemical transformation.

Introduction: The Significance of Tosylhydrazones

Tosylhydrazones, formed from the condensation of an aldehyde or ketone with tosylhydrazine, are stable, often crystalline solids.[1] Their importance in organic synthesis stems from their role as precursors to a variety of reactive intermediates, most notably diazo compounds and carbenes.[1][2] this compound, in particular, serves as a gateway to constructing complex molecular architectures, enabling transformations such as alkene synthesis and carbon-carbon bond formation.[1][3] Its utility is prominently showcased in powerful synthetic methods like the Shapiro and Bamford-Stevens reactions, which allow for the conversion of a carbonyl group into a double bond.[3][4]

The Core Mechanism: A Stepwise Elucidation

The formation of this compound from cyclohexanone and p-toluenesulfonylhydrazide (tosylhydrazine) is a condensation reaction, specifically the formation of an imine-like derivative.[1] The reaction proceeds through a well-defined, multi-step mechanism.

Step 1: Nucleophilic Attack and the Tetrahedral Intermediate

The reaction initiates with the nucleophilic attack of the terminal amino group (-NH2) of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone.[2][5] The lone pair of electrons on the nitrogen atom is drawn to the partially positive carbon of the carbonyl group. This attack breaks the π-bond of the carbonyl, pushing the electrons onto the oxygen atom and resulting in the formation of a tetrahedral intermediate known as a carbinolamine.[2]

dot graph "Mechanism_Step_1" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Cyclohexanone [label="Cyclohexanone"]; Tosylhydrazine [label="Tosylhydrazine"]; Plus1 [label="+"];

// Intermediate Tetrahedral_Intermediate [label="Tetrahedral Intermediate (Carbinolamine)"];

// Arrows Cyclohexanone -> Plus1 [arrowhead=none]; Plus1 -> Tosylhydrazine [arrowhead=none]; Tosylhydrazine -> Tetrahedral_Intermediate [label="Nucleophilic Attack", fontcolor="#34A853"];

// Nodes with structures (using HTML-like labels for better formatting) Cyclohexanone [label=<

Cyclohexanone

Cyclohexanone

];

Tosylhydrazine [label=<

Tosylhydrazine

Tosylhydrazine

];

Tetrahedral_Intermediate [label=<

Tetrahedral Intermediate

Tetrahedral Intermediate

];

Step 2: Proton Transfer

Following the formation of the carbinolamine, a series of proton transfers occur. The negatively charged oxygen atom is protonated, often by a solvent molecule or a trace amount of acid catalyst, while the newly added nitrogen is deprotonated. This step is crucial for setting up the subsequent elimination of water.

Step 3: Dehydration

The final step is the elimination of a water molecule (dehydration) to form the stable C=N double bond of the tosylhydrazone.[1] This elimination is often facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a good leaving group (H₂O).[1] The lone pair on the adjacent nitrogen then forms the double bond, expelling the water molecule.

Experimental Protocols: A Self-Validating System

The synthesis of this compound can be achieved through various methods. The choice of method often depends on the desired scale, purity requirements, and available resources.

Classical Method: Acid Catalysis in Ethanol

This is a widely used and reliable method for preparing tosylhydrazones.

Protocol:

-

To a solution of cyclohexanone (1.0 equivalent) in ethanol, add p-toluenesulfonylhydrazide (1.0 equivalent).

-

Add a catalytic amount of hydrochloric acid.[6]

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The ethanol serves as a good solvent for both reactants. The hydrochloric acid acts as a catalyst by protonating the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.[1] Refluxing provides the necessary activation energy for the dehydration step. Cooling and crystallization allow for easy isolation of the pure product.

Solvent-Free Mechanochemical Grinding

A more recent and environmentally friendly approach involves the use of mechanochemistry.

Protocol:

-

In a mortar, combine cyclohexanone (1.0 equivalent) and p-toluenesulfonylhydrazide (1.0 equivalent).[5][7]

-

Grind the mixture thoroughly with a pestle at room temperature.[7]

-

The reaction is typically complete within minutes, which can be confirmed by TLC.[5][7]

-

The resulting solid product can be used directly or purified by washing with a non-polar solvent like petroleum ether.[7]

Causality: The mechanical force from grinding provides the energy to overcome the activation barrier of the reaction, promoting molecular diffusion and interaction without the need for a solvent.[5] This method is often faster and produces high yields of the desired product.[5][7]

Spectroscopic Characterization: Validating the Structure

Confirmation of the formation of this compound is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the N-H proton. The chemical shifts of the alpha-protons on the cyclohexane ring will be shifted downfield compared to cyclohexanone.[8][9] |

| ¹³C NMR | A characteristic signal for the C=N carbon, typically in the range of 150-160 ppm. Signals for the carbons of the cyclohexyl ring and the tosyl group will also be present. The carbonyl carbon signal of cyclohexanone (around 210 ppm) will be absent.[9] |

| IR Spectroscopy | Disappearance of the strong C=O stretching band of cyclohexanone (around 1715 cm⁻¹). Appearance of a C=N stretching band (around 1640 cm⁻¹) and an N-H stretching band (around 3200 cm⁻¹). |

Synthetic Utility: A Precursor to Alkenes

This compound is a valuable intermediate, primarily for the synthesis of alkenes via elimination reactions. The two most prominent named reactions utilizing tosylhydrazones are the Shapiro reaction and the Bamford-Stevens reaction.

The Shapiro Reaction

The Shapiro reaction involves the treatment of a tosylhydrazone with two equivalents of a strong organolithium base (e.g., n-butyllithium) to produce an alkene.[10][11] The reaction proceeds through a vinyllithium intermediate, which can then be quenched with an electrophile (like water) to give the alkene.[11][12] A key feature of the Shapiro reaction is that it typically forms the less substituted (kinetic) alkene product.[13]

The Bamford-Stevens Reaction

The Bamford-Stevens reaction also converts tosylhydrazones to alkenes but typically uses a strong base like sodium methoxide in a protic solvent.[14][15] This reaction proceeds through a diazo intermediate.[13][14] Depending on the solvent, the mechanism can involve either a carbocation (in protic solvents) or a carbene (in aprotic solvents).[13][15] The Bamford-Stevens reaction generally favors the formation of the more substituted (thermodynamic) alkene.[13]

Conclusion

The formation of this compound is a fundamental and highly efficient transformation in organic synthesis. A thorough understanding of its mechanism, coupled with reliable experimental protocols, empowers researchers to effectively utilize this versatile intermediate. Its role as a precursor in powerful alkene-forming reactions like the Shapiro and Bamford-Stevens reactions underscores its continued importance in the construction of complex organic molecules for various applications, including drug discovery and materials science.

References

-

Wikipedia. Shapiro reaction. [Link]

-

Grokipedia. Shapiro reaction. [Link]

-

Grokipedia. Bamford–Stevens reaction. [Link]

-

AdiChemistry. BAMFORD STEVENS REACTION | EXPLANATION. [Link]

-

Química Organica.org. Bamford Stevens (Reaction). [Link]

-

Organic Chemistry Portal. Shapiro Reaction. [Link]

-

Arkivoc. Shapiro and Bamford-Stevens reactions – revisited. [Link]

-

Wikipedia. Bamford–Stevens reaction. [Link]

-

Royal Society of Chemistry. On the mechanism of the Shapiro reaction: understanding the regioselectivity. [Link]

-

National Institutes of Health. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC. [Link]

-

Wikipedia. Tosylhydrazone. [Link]

-

ChemTube3D. Bamford-Stevens reaction Step 1. [Link]

-

National Institutes of Health. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. [Link]

-

National Institutes of Health. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC. [Link]

-

YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

ACS Publications. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines | Organic Letters. [Link]

-

ResearchGate. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. [Link]

-

ResearchGate. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts | Request PDF. [Link]

-

PubMed. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. [Link]

-

ACS Publications. Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions | Accounts of Chemical Research. [Link]

-

PubMed. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. [Link]

-

Taylor & Francis Online. N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. [Link]

-

Reddit. Formation of tosylhydrazones : r/Chempros. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 4545-18-0 | Benchchem [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 5. Buy this compound (EVT-309559) | 4545-18-0 [evitachem.com]

- 6. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 7. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. adichemistry.com [adichemistry.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Bamford Stevens (Reaction) [quimicaorganica.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclohexanone Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Cyclohexanone Tosylhydrazone

This compound is a crystalline solid that serves as a pivotal intermediate in modern organic synthesis.[1] Its significance primarily stems from its role as a stable and readily accessible precursor to reactive species, most notably diazo compounds and carbenes. This property makes it an indispensable reagent in a variety of powerful carbon-carbon bond-forming reactions, including the Shapiro and Bamford-Stevens reactions, which are fundamental transformations in the synthesis of complex organic molecules.[1] A thorough understanding of its spectroscopic properties is therefore essential for researchers to ensure the purity of the synthesized intermediate and to monitor the progress of subsequent reactions. This guide provides a detailed overview of the synthesis and spectroscopic characterization of this compound, grounded in established chemical principles.

Molecular Structure and Key Reactive Intermediates

The structure of this compound features a cyclohexylidene moiety linked to a tosylhydrazide group. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, a property that is central to the compound's reactivity.

Caption: Molecular structure of this compound.

Upon treatment with a strong base, this compound can be converted into a highly reactive diazo intermediate. This transformation is the foundational step for its subsequent utility in various synthetic applications.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a well-established procedure that involves the condensation of cyclohexanone with p-toluenesulfonohydrazide. The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by a small amount of acid.

Materials and Reagents:

-

Cyclohexanone

-

p-Toluenesulfonohydrazide (Tosylhydrazine)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Deionized Water

-

Ice Bath

-

Buchner Funnel and Filter Flask

-

Filter Paper

Step-by-Step Procedure:

-

Dissolution of Reagents: In a round-bottom flask, dissolve p-toluenesulfonohydrazide in ethanol. The amount of ethanol should be sufficient to fully dissolve the solid, and gentle warming may be applied if necessary.

-

Addition of Cyclohexanone: To the solution of p-toluenesulfonohydrazide, add an equimolar amount of cyclohexanone.

-

Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the product is often indicated by the precipitation of a white solid.

-

Isolation of the Product: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol or water to remove any unreacted starting materials and the acid catalyst.

-

Drying: Dry the purified this compound, for instance, in a vacuum oven, to obtain a white crystalline solid.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3200-3100 | N-H stretch | Medium, sharp |

| 3100-3000 | Aromatic C-H stretch | Weak to medium |

| 2950-2850 | Aliphatic C-H stretch | Strong, multiple bands |

| ~1600 | C=N stretch | Medium |

| ~1500 | Aromatic C=C stretch | Medium |

| 1350-1300 & 1170-1150 | S=O stretch (sulfonyl) | Strong, two bands |

The presence of the N-H stretching frequency is a clear indicator of the hydrazone functionality. The strong absorptions corresponding to the sulfonyl (S=O) group are characteristic of the tosyl moiety. The C=N stretch, while present, may be of medium intensity. The aliphatic C-H stretching bands will arise from the cyclohexyl ring. For comparison, the parent cyclohexanone exhibits a strong C=O stretching band around 1715 cm⁻¹.[2] This peak will be absent in the spectrum of the pure tosylhydrazone product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will display signals corresponding to the protons of the cyclohexyl ring and the tosyl group.

| Chemical Shift (δ, ppm) | Proton(s) | Multiplicity | Integration |

| ~7.8 | Aromatic (ortho to SO₂) | Doublet | 2H |

| ~7.3 | Aromatic (meta to SO₂) | Doublet | 2H |

| ~2.4 | Methyl (CH₃) | Singlet | 3H |

| ~2.2-2.5 | Cyclohexyl (α to C=N) | Multiplet | 4H |

| ~1.5-1.8 | Cyclohexyl (β, γ to C=N) | Multiplet | 6H |

| Variable | N-H | Broad singlet | 1H |

The aromatic protons of the tosyl group will appear as two distinct doublets in the downfield region of the spectrum. The singlet for the methyl group protons will be observed around 2.4 ppm. The protons on the cyclohexyl ring will appear as multiplets in the aliphatic region, with the protons alpha to the C=N double bond expected to be the most deshielded. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Carbon(s) |

| ~160 | C=N |

| ~143 | Aromatic (ipso-SO₂) |

| ~135 | Aromatic (ipso-CH₃) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~35-40 | Cyclohexyl (α to C=N) |

| ~25-30 | Cyclohexyl (β, γ to C=N) |

| ~21 | Methyl (CH₃) |

The carbon of the C=N double bond is expected to have a chemical shift in the range of 160 ppm. The aromatic carbons of the tosyl group will appear in the typical aromatic region (120-150 ppm). The aliphatic carbons of the cyclohexyl ring will be observed in the upfield region, with the carbon alpha to the C=N bond being the most downfield among them. For reference, the carbonyl carbon in cyclohexanone appears at approximately 212 ppm.[3]

The Shapiro Reaction: A Key Application

The synthetic utility of this compound is prominently demonstrated in the Shapiro reaction. This reaction involves the treatment of the tosylhydrazone with two equivalents of a strong base, such as an organolithium reagent, to generate a vinyllithium species, which can then be quenched with an electrophile. This provides a powerful method for the formation of substituted alkenes.

Caption: A simplified workflow of the Shapiro reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. A comprehensive understanding of its spectroscopic characteristics is paramount for its effective utilization. This guide provides a framework for the synthesis and detailed interpretation of the expected IR and NMR spectra of this important compound. While a definitive, publicly archived experimental dataset is elusive, the principles outlined herein, based on established spectroscopic trends and data from analogous compounds, offer a robust guide for researchers in the field. The provided experimental protocol for its synthesis, coupled with the detailed analysis of its expected spectroscopic features, equips scientists with the necessary knowledge to confidently prepare and characterize this key synthetic intermediate.

References

- The Journal of Organic Chemistry 1977 Volume.42 No.15. (1977). The Journal of Organic Chemistry, 42(15).

- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). ChemAnalyst.

-

IR Spectrum Of Cyclohexanone. (n.d.). Bartleby.com. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Organic Chemistry - Spectroscopy - Cyclohexanone. (2017, July 7). [Video]. YouTube. Retrieved from [Link]

-

bmse000405 Cyclohexanone at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

- Solved Interpreting IR and H-NMR of Cyclohexanone. Need. (2021, May 7). Chegg.com.

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.). NC State University Libraries. Retrieved from [Link]

- Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. (2011). PubMed.

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Cas 5401-62-7,1,2-DIBROMOCYCLOHEXANE. (n.d.). LookChem. Retrieved from [Link]

-

Cyclohexanone. (n.d.). NIST WebBook. Retrieved from [Link]

-

C6H12 infrared spectrum of cyclohexane... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- The Journal of Organic Chemistry 1974 Volume.39 No.24. (1974). The Journal of Organic Chemistry, 39(24).

Sources

The Dual Nature of Cyclohexanone Tosylhydrazone: A Technical Guide to its Stability and Reactivity

Introduction: A Versatile Intermediate in Modern Organic Synthesis

Cyclohexanone tosylhydrazone is a cornerstone reagent in the arsenal of synthetic organic chemists.[1] This stable, crystalline solid serves as a pivotal precursor to highly reactive intermediates, primarily diazo compounds and carbenes.[2][3] Its significance lies in its ability to facilitate a range of powerful transformations, most notably the Shapiro and Bamford-Stevens reactions, which provide strategic access to alkenes.[1][4][5] This guide offers an in-depth exploration of the stability and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to effectively harness its synthetic potential.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₈N₂O₂S, is formed through the condensation of cyclohexanone and p-toluenesulfonohydrazide (tosylhydrazine).[1] The molecule features a cyclohexane ring attached to a hydrazone moiety, which is further substituted with a tosyl group. This structural arrangement is key to its reactivity.

| Property | Value | Reference |

| CAS Number | 4545-18-0 | [1][2] |

| Molecular Weight | 266.36 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [6] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [1][6] |

Spectroscopic characterization is crucial for verifying the purity and identity of this compound.[2] Key spectroscopic signatures include a proton NMR signal for the N-H proton typically found between δ 8.5–9.5 ppm, and infrared absorption bands for the N-H stretch (3250–3350 cm⁻¹) and the C=N stretch (1600–1650 cm⁻¹).[2]

Stability Profile and Handling Considerations

Generally, this compound is stable under ambient conditions, making it a convenient and easily handled reagent.[1] However, its stability is compromised by certain conditions:

-

Sensitivity to Strong Acids and Bases: The compound can decompose in the presence of strong acids or bases.[1]

-

Thermal Decomposition: Elevated temperatures can lead to decomposition, which is a critical consideration during synthesis and in its subsequent reactions.[2] Careful temperature control is necessary to minimize the formation of byproducts.[2]

Safety Precautions: Handling this compound requires standard laboratory safety measures. It is classified as a skin and eye irritant.[6] Therefore, the use of personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.[2][6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

Synthesis of this compound: Protocols and Optimization

The synthesis of this compound is a straightforward condensation reaction.[7] Both traditional and modern, more sustainable methods are available.

Conventional Synthesis Protocol

This method involves the reaction of cyclohexanone with tosylhydrazine, often with acid catalysis.[1]

Step-by-Step Methodology:

-

To a solution of tosylhydrazine in a suitable solvent such as ethanol or methanol, add cyclohexanone.[8]

-

A catalytic amount of an acid, like hydrochloric acid, can be added to facilitate the reaction.[1][7]

-

The reaction mixture is typically stirred at room temperature or with gentle heating.[1]

-

The product, being a solid, often precipitates out of the solution upon formation or cooling.

-

The crystalline product is then collected by filtration, washed with a cold solvent to remove impurities, and dried.

Solvent-Free Mechanochemical Synthesis

A greener and more efficient alternative to conventional methods is solvent-free synthesis using mechanical grinding.[1][3] This approach significantly reduces reaction times and waste.[1]

Step-by-Step Methodology:

-

In a mortar, combine equimolar amounts of cyclohexanone and p-toluenesulfonohydrazide.[3]

-

Grind the mixture thoroughly with a pestle at room temperature.[3]

-

The reaction is typically complete within minutes, as monitored by thin-layer chromatography (TLC).[3]

-

The resulting solid product can be purified by washing with a non-polar solvent like petroleum ether to remove any unreacted starting material.[3]

Reactivity: A Gateway to Diverse Chemical Transformations

The reactivity of this compound is dominated by its decomposition under basic conditions to form a diazo intermediate, which is the precursor to a carbene or a vinyllithium species.[2][3] This reactivity is at the heart of the Bamford-Stevens and Shapiro reactions.

The Bamford-Stevens Reaction: Formation of Alkenes via Carbene or Cationic Intermediates

First reported in 1952, the Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium methoxide or sodium hydride, to generate an alkene.[9][10] The reaction mechanism and the final product are highly dependent on the solvent system used.[9][11]

Mechanism in Protic Solvents: In protic solvents like methanol or ethylene glycol, the diazo intermediate formed upon decomposition of the tosylhydrazone can be protonated to form a diazonium ion.[11][12] This unstable species readily loses nitrogen gas to generate a carbocation, which then eliminates a proton to form the more substituted, thermodynamically stable alkene.[9][11]

Caption: Bamford-Stevens reaction mechanism in protic solvents.

Mechanism in Aprotic Solvents: In aprotic solvents, the diazo compound decomposes to form a carbene intermediate.[11][12] This carbene can then undergo a 1,2-hydride shift to yield the alkene.[9]

Caption: Bamford-Stevens reaction mechanism in aprotic solvents.

The Shapiro Reaction: Regioselective Alkene Synthesis via Vinyllithium Intermediates

Developed by Robert H. Shapiro in 1967, this reaction utilizes two equivalents of a strong organolithium base, such as n-butyllithium, to convert a tosylhydrazone into an alkene.[4][13] A key feature of the Shapiro reaction is its ability to generate the less substituted, kinetically favored alkene, which is complementary to the outcome of the Bamford-Stevens reaction.[11][12]

Mechanism of the Shapiro Reaction:

-

The first equivalent of the organolithium base deprotonates the more acidic N-H proton of the tosylhydrazone, forming an anion.[2]

-

The second equivalent of base abstracts a proton from the carbon atom alpha to the C=N bond, creating a dianion.[2]

-

This dianion then undergoes elimination of the tosylate group to form a vinyl diazonium intermediate, which rapidly loses nitrogen gas to generate a vinyllithium species.[2]

-

Quenching of the vinyllithium intermediate with a proton source (e.g., water) yields the final alkene product.[13]

Caption: Shapiro reaction mechanism.

| Reaction | Base | Solvent | Key Intermediate | Product |

| Bamford-Stevens | NaOMe, NaH | Protic or Aprotic | Carbocation or Carbene | More substituted (thermodynamic) alkene |

| Shapiro | 2 eq. R-Li | Aprotic | Vinyllithium | Less substituted (kinetic) alkene |

Transition-Metal-Catalyzed Reactions

The diazo compound generated in situ from this compound can also engage with various transition metal catalysts (e.g., based on palladium, rhodium, or copper) to form metal-carbene intermediates.[2] These intermediates are highly valuable in a variety of transformations, including cyclopropanations, C-H insertion reactions, and cross-coupling reactions.[2][5]

Conclusion

This compound is a remarkably versatile and reliable reagent in organic synthesis. Its stability under ambient conditions, coupled with its rich and predictable reactivity under basic conditions, makes it an indispensable tool for the construction of carbon-carbon double bonds and for accessing reactive carbene intermediates. A thorough understanding of the mechanistic nuances of the Bamford-Stevens and Shapiro reactions, as well as appropriate handling and synthetic protocols, empowers researchers to strategically employ this reagent in the synthesis of complex molecules for a wide range of applications, including pharmaceuticals and agrochemicals.[1]

References

-

Bamford–Stevens reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

BAMFORD STEVENS REACTION | EXPLANATION - AdiChemistry. (n.d.). Retrieved from [Link]

-

Wang, L., et al. (2018). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistrySelect, 3(43), 12134-12138. Retrieved from [Link]

-

Bamford-Stevens Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Bamford–Stevens reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - NIH. (n.d.). Retrieved from [Link]

-

Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC. (n.d.). Retrieved from [Link]

-

Shapiro reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Tosylhydrazone - Wikipedia. (n.d.). Retrieved from [Link]

-

On the mechanism of the Shapiro reaction: understanding the regioselectivity. (2015). Organic & Biomolecular Chemistry, 13(17), 4944-4951. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-309559) | 4545-18-0 [evitachem.com]

- 2. This compound | 4545-18-0 | Benchchem [benchchem.com]

- 3. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 5. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Bamford-Stevens Reaction [organic-chemistry.org]

- 11. adichemistry.com [adichemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. investigacion.unirioja.es [investigacion.unirioja.es]

Cyclohexanone Tosylhydrazone: A Comprehensive Technical Guide to Diazo Compound Generation and Synthetic Applications

Abstract

Cyclohexanone tosylhydrazone is a cornerstone reagent in modern organic synthesis, valued for its stability and role as a reliable precursor to the highly reactive diazocyclohexane intermediate.[1] This guide provides an in-depth technical exploration of its synthesis, the mechanistic nuances of its conversion to diazo compounds, and the subsequent synthetic transformations that these powerful intermediates can undergo. We will delve into the causality behind experimental choices in key protocols, such as the Shapiro and Bamford-Stevens reactions, and provide detailed, field-proven methodologies for researchers, scientists, and drug development professionals. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with actionable experimental guidance.

Introduction: The Strategic Importance of Diazo Precursors

Diazo compounds are a versatile class of organic molecules characterized by the C=N₂ functional group.[2] Their significance in synthetic chemistry stems from their ability to serve as precursors to carbenes and carbenoids, highly reactive intermediates that can undergo a wide array of transformations including cyclopropanations, C-H insertions, and cycloadditions.[3][4][5] However, the inherent instability and potential explosiveness of many low-molecular-weight diazo compounds necessitate their in situ generation from stable, easily handled precursors.[2][6] N-tosylhydrazones, formed from the condensation of ketones or aldehydes with p-toluenesulfonylhydrazide (tosylhydrazine), have emerged as exceptionally effective and widely used diazo precursors due to their crystalline, stable nature.[7][8][9]

This compound, in particular, serves as an excellent model and a synthetically useful substrate for generating diazocyclohexane, which is a key intermediate for accessing a variety of cyclohexane-containing scaffolds found in numerous natural products and pharmaceuticals.[10]

Synthesis of this compound

The formation of a tosylhydrazone is a condensation reaction between a ketone and tosylhydrazine.[7] The reaction proceeds via nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to form the C=N double bond.[7][11]

Causality in Synthetic Methodologies

Two primary methods for the synthesis of this compound are prevalent: the conventional acid-catalyzed solution-phase method and a modern solvent-free mechanochemical approach.

-

Conventional Method: The use of an acid catalyst, such as hydrochloric acid, is crucial as it protonates the carbonyl oxygen of cyclohexanone. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic tosylhydrazine.[7] Ethanol is a common solvent as it effectively dissolves both reactants while allowing for easy removal post-reaction.

-

Solvent-Free Grinding: This environmentally friendly method relies on mechanical force to promote the reaction.[11] Grinding the solid reactants together increases the surface area and facilitates molecular diffusion, allowing the reaction to proceed rapidly without the need for a solvent. This method often leads to higher yields and significantly shorter reaction times.[11]

Experimental Protocols

Protocol 2.2.1: Conventional Acid-Catalyzed Synthesis

-

To a 250 mL round-bottom flask, add p-toluenesulfonylhydrazide (18.6 g, 0.1 mol).

-

Add 100 mL of absolute ethanol and stir until the solid is mostly dissolved.

-

Add cyclohexanone (9.8 g, 0.1 mol) to the slurry, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.

-

Stir the mixture at room temperature. A mildly exothermic reaction may be observed, and the tosylhydrazone product will begin to crystallize within minutes.[12]

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Cool the flask in an ice bath to maximize crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol 2.2.2: Solvent-Free Mechanochemical Synthesis

-

In a mortar, combine cyclohexanone (4.9 g, 50 mmol) and p-toluenesulfonylhydrazide (9.3 g, 50 mmol).

-

Grind the mixture vigorously with a pestle at room temperature.

-

The reaction is typically complete within 1-5 minutes, often indicated by a change in the consistency of the solid.[11]

-

The resulting solid is the high-purity this compound product. Recrystallization from ethanol can be performed if necessary.

Quantitative Data Summary

| Parameter | Conventional Method | Solvent-Free Grinding |

| Reaction Time | 1-2 hours | 1-5 minutes |

| Typical Yield | 85-95% | >95%[11] |

| Solvent Required | Yes (e.g., Ethanol) | No |

| Catalyst | Acid (e.g., HCl) | None |

Generation of Diazocyclohexane: Mechanistic Pathways

The conversion of this compound to a diazo intermediate is the critical step that unlocks its synthetic potential. This transformation is base-mediated and can proceed through different pathways, most notably those defined by the Bamford-Stevens and Shapiro reactions.[1][13] The choice of base and reaction conditions dictates the ultimate fate of the diazo intermediate.

The Bamford-Stevens Reaction

The Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH).[14][15][16] The reaction proceeds through the formation of a diazo compound, which can then decompose to a carbene or a carbocation depending on the solvent system.[1][14]

-

In Aprotic Solvents: The diazo intermediate decomposes to form a carbene, which can then undergo rearrangements or other reactions.[14][17]

-

In Protic Solvents: The diazo compound is protonated to form a diazonium ion, which then loses N₂ to generate a carbocation. This carbocation typically rearranges to form the most thermodynamically stable (i.e., more substituted) alkene.[14][15][17]

The Shapiro Reaction

The Shapiro reaction is a modification of the Bamford-Stevens reaction that uses two or more equivalents of a very strong organolithium base, such as n-butyllithium (n-BuLi) or methyllithium (MeLi).[13][18][19] This reaction is a powerful tool for converting ketones into alkenes, often with high regioselectivity for the less substituted (kinetic) product.[14]

The mechanism involves a sequence of deprotonations:

-

The first equivalent of organolithium base deprotonates the more acidic N-H proton.[1][19]

-

The second equivalent of base abstracts a proton from the carbon alpha to the C=N bond, creating a dianion.[1]

-

This dianion then collapses, eliminating the tosyl group (as p-toluenesulfinate) and generating a vinyldiazenide anion.

-

This intermediate rapidly loses a molecule of nitrogen gas (N₂) to form a vinyllithium species.[1][13]

-

The vinyllithium can then be quenched with an electrophile (e.g., water to yield an alkene) or used in subsequent C-C bond-forming reactions.[19]

Mechanistic Diagrams

Caption: Bamford-Stevens reaction pathway.

Sources

- 1. This compound | 4545-18-0 | Benchchem [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. orgsyn.org [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Chemical Transformations Involving N-tosylhydrazones [scirp.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy this compound (EVT-309559) | 4545-18-0 [evitachem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 14. adichemistry.com [adichemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Shapiro Reaction [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

A Theoretical and Computational Guide to Tosylhydrazone Dissociation Mechanisms

Executive Summary

Tosylhydrazones are remarkably versatile and stable intermediates in organic synthesis, serving as pivotal precursors for a wide array of reactive species including diazo compounds, carbenes, and vinyllithium reagents.[1][2] Their synthetic utility is primarily unlocked through dissociation reactions, the mechanisms of which dictate the final product distribution and stereoselectivity. Understanding these dissociation pathways at a molecular level is critical for reaction optimization, predicting outcomes for novel substrates, and designing new synthetic methodologies. This technical guide provides an in-depth exploration of the primary tosylhydrazone dissociation mechanisms—the Shapiro reaction, the Bamford-Stevens reaction, and photochemical decomposition—from a theoretical and computational perspective. We will dissect the nuanced electronic transformations, transition states, and intermediates that govern these reactions, grounded in authoritative computational studies. This document is intended for researchers, scientists, and drug development professionals who seek to leverage both a conceptual and a practical, high-level computational understanding to drive their synthetic endeavors.

The Dichotomy of Tosylhydrazone Reactivity: Core Dissociation Pathways

The dissociation of a tosylhydrazone is not a monolithic process. The reaction outcome is exquisitely controlled by the choice of base, solvent, and energy source (thermal vs. photochemical). Theoretical studies, predominantly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions and elucidating the subtle factors that steer the reaction down a specific path. The three principal, computationally-corroborated pathways are detailed below.

The Shapiro Reaction: A Calculated Path to Vinyllithium

The Shapiro reaction transforms a ketone or aldehyde into an alkene via a tosylhydrazone intermediate, using two equivalents of a strong organolithium base.[3] This reaction proceeds through a vinyllithium species, which can be quenched with an electrophile (like water) to yield the final alkene.[4][5][6] The accepted mechanism, strongly supported by DFT calculations, involves a sequence of deprotonation and elimination steps.[7][8][9]

Mechanism Breakdown:

-

First Deprotonation: The first equivalent of organolithium base (e.g., n-BuLi) abstracts the acidic N-H proton of the tosylhydrazone, forming a monoanion.

-

Second Deprotonation (The Regiochemical Control Step): The second equivalent of base abstracts a proton from the α-carbon. This step is often rate-determining and dictates the regioselectivity of the final double bond. Computational studies have shown that the kinetically favored deprotonation typically occurs at the less sterically hindered α-position.[3][7] The stereochemistry of the hydrazone plays a key role, with deprotonation occurring syn to the tosylamide group due to coordination with the lithium cation.[3]

-

Elimination Cascade: The resulting dianion is unstable and spontaneously eliminates the tosylsulfinate group, forming a transient diazenyl anion.

-

Dinitrogen Extrusion: This intermediate rapidly loses molecular nitrogen (N₂) to generate the final vinyllithium species.

A detailed DFT-level investigation has provided a comprehensive understanding of this process, rationalizing the experimental regioselectivity and even suggesting modifications to alter the product outcome.[7]

Caption: The Shapiro reaction mechanism proceeding via a key dianion intermediate.

The Bamford-Stevens Reaction: Protic vs. Aprotic Pathways

The Bamford-Stevens reaction also involves the base-induced decomposition of tosylhydrazones but typically uses bases like sodium methoxide.[10][11] A critical feature of this reaction, elucidated by theoretical models, is its mechanistic divergence based on the solvent system.[12][13] The reaction universally proceeds through an intermediate diazo compound, but the fate of this species is solvent-dependent.[14][15]

-

In Aprotic Solvents: The diazo compound thermally decomposes by losing N₂ to form a highly reactive carbene intermediate.[10][13] This carbene can then undergo various subsequent reactions, such as C-H insertion or cyclopropanation, leading to the final products.[16][17] This pathway is foundational for metal-free carbene chemistry.[17]

-

In Protic Solvents: The diazo intermediate is first protonated by the solvent (e.g., ethylene glycol) to form a diazonium ion.[11][12] This diazonium ion then loses N₂ to generate a carbocation (carbenium ion).[10] The carbocation can then eliminate a proton to form an alkene or undergo rearrangements, often leading to a mixture of products.[13]

This mechanistic bifurcation is a classic example of how the reaction environment dictates the nature of reactive intermediates, a phenomenon that computational chemistry is uniquely suited to explore.

Caption: Divergent pathways of the Bamford-Stevens reaction in protic vs. aprotic solvents.

Photochemical Dissociation: A Light-Initiated N-S Bond Cleavage

Beyond base-mediated pathways, tosylhydrazones can be dissociated using light. In-depth mechanistic studies combining spectroscopy and high-level computational analysis have revealed a fascinating mechanism for the photogeneration of free diazoalkanes.[18][19]

The key findings from these theoretical investigations are:

-

The Active Species: It is not the neutral tosylhydrazone but its deprotonated conjugate base (the tosylhydrazone anion) that acts as the primary light-harvesting species.[18]

-

Excited-State Dynamics: Upon photoexcitation, the anion transitions to an excited state (S₁) with significant charge-transfer character.

-

N-S Bond Destabilization: This charge transfer results in a critical destabilization of the N-S bond, priming it for cleavage.[19] The dissociation is steered by an interplay between lone-pair σ-bond hyperconjugation and the charge transfer state.[19]

-

Rapid Cleavage: The N-S bond breaks rapidly, leading to the formation of a diazoalkane and a tosylsulfinate anion. The solvent viscosity can play a role in this initial dissociation event.[19]

This pathway provides a mild, light-initiated method for generating diazo compounds without the need for strong bases or thermal activation, opening avenues for photo-orthogonal synthesis.[18]

A Practical Guide to the Computational Study of Dissociation Mechanisms

Elucidating these complex reaction mechanisms relies on robust and well-validated computational protocols. Density Functional Theory (DFT) is the workhorse for these studies, offering an excellent balance of accuracy and computational cost.

Causality Behind Method Selection

-

Why DFT? For molecules of this size, DFT provides a reliable description of electron correlation, which is crucial for accurately modeling bond-breaking and bond-forming processes, at a fraction of the cost of higher-level wavefunction-based methods.

-

Choice of Functional: Hybrid functionals like B3LYP are a common starting point, offering a good general-purpose description. However, for kinetics and transition state energies, functionals from the Minnesota family, such as M06-2X , often provide higher accuracy as they are specifically parameterized to better describe non-covalent interactions and barrier heights.

-

Choice of Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d) , is a minimal requirement for obtaining qualitatively correct geometries. For more accurate energy calculations, a triple-zeta set like def2-TZVP is recommended.

-

Modeling the Environment (Solvation): Gas-phase calculations are a poor approximation for reactions occurring in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model , are essential for capturing the stabilizing effect of the solvent on charged intermediates and transition states, which can dramatically alter reaction barriers.

A Self-Validating Computational Workflow

The following protocol outlines a standard, self-validating workflow for locating and verifying intermediates and transition states on a potential energy surface.

Step-by-Step Protocol:

-

Geometry Optimization of Stationary Points:

-

Construct initial 3D structures for all reactants, intermediates, and products.

-

Perform a full geometry optimization using your chosen DFT functional, basis set, and solvent model.

-

Validation: Confirm optimization convergence.

-

-

Frequency Analysis of Stationary Points:

-

Perform a frequency calculation on each optimized geometry at the same level of theory.

-

Validation (Reactants/Intermediates/Products): Confirm that all calculated vibrational frequencies are real (i.e., zero imaginary frequencies). This verifies the structure is a true local minimum on the potential energy surface.

-

-

Transition State (TS) Location:

-

Use an appropriate TS search algorithm (e.g., Berny optimization with opt=ts, or synchronous transit-guided quasi-Newton methods like QST2/QST3). The initial guess for the TS can be built by interpolating between the reactant and product structures.

-

Perform a geometry optimization of the transition state.

-

Validation: The optimization should converge to a first-order saddle point.

-

-

Frequency Analysis of the Transition State:

-

Perform a frequency calculation on the optimized TS geometry.

-

Validation (Transition State): Confirm the presence of exactly one imaginary frequency . The corresponding vibrational mode should visually represent the atomic motion that connects the reactant and product (e.g., the stretching of the N-S bond during cleavage).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Starting from the optimized and validated TS, perform an IRC calculation in both the forward and reverse directions.

-

Validation (Connectivity): The IRC path should lead from the transition state downhill to the correct reactant and product minima on the potential energy surface, confirming the TS connects the intended species.

-

Caption: A self-validating workflow for computational mechanistic studies.

Predictive Power of Theoretical Models: The Case of Regioselectivity

One of the most powerful applications of these theoretical studies is their ability to explain and predict experimental observations. A prime example is the regioselectivity of the Shapiro reaction. DFT calculations can precisely quantify the activation energies associated with the abstraction of different α-protons.

A study on the mechanism provided a clear rationale for the observed regioselectivity by calculating the relative energies of the transition states for deprotonation at different sites.[7] The calculations demonstrated that the pathway involving deprotonation at the less substituted carbon was energetically favored, consistent with experimental results that typically yield the kinetic, less-substituted alkene product.[3][7]

Table 1: Representative Theoretical Data for Competing Pathways (Note: The following values are illustrative, based on trends reported in computational literature. Actual values are system-dependent.)

| Pathway | Description | Relative Activation Energy (ΔG‡, kcal/mol) | Implication |

| Path A (Kinetic) | Deprotonation at less substituted α-C | 0.0 (Reference) | Kinetically favored, major product |

| Path B (Thermodynamic) | Deprotonation at more substituted α-C | +2.5 | Kinetically disfavored, minor product |

| N-S Cleavage (Photochemical) | Photo-induced dissociation of anion | N/A (Excited State Process) | Accessible under photochemical conditions |

| Carbene Formation (Bamford-Stevens) | Decomposition of diazo intermediate | System Dependent | Favored in aprotic media |

This predictive capability allows researchers to perform in silico experiments, screening different substrates or modified reagents to identify candidates that might favor a desired, non-classical regiochemical outcome before committing to extensive laboratory work.

Conclusion and Future Outlook

Theoretical and computational studies have fundamentally advanced our understanding of tosylhydrazone dissociation. They have provided detailed, atom-level maps of the Shapiro, Bamford-Stevens, and photochemical reaction pathways, transforming abstract mechanistic proposals into quantifiable energetic landscapes. The insights gained into the roles of bases, solvents, and excited states provide a robust framework for rational reaction design.

The future of this field lies in the increasing synergy between computation and experiment. The use of machine learning models trained on DFT data could accelerate the prediction of regioselectivity for vast libraries of substrates. Furthermore, more advanced simulations, including explicit solvent molecules and ab initio molecular dynamics, will provide an even more nuanced picture of these complex transformations, particularly the role of cation coordination and solvent dynamics in directing the reaction pathways. As computational power grows, these theoretical tools will become ever more indispensable for the modern synthetic chemist.

References

-

Funes-Ardoiz, I., Losantos, R., & Sampedro, D. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(47), 37292-37297. [Link]

-

ResearchGate. (n.d.). On the Mechanism of the Shapiro Reaction: Understanding the Regioselectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic study of the light-initiated generation of free diazoalkanes: Towards photo-orthogonal synthesis. Retrieved from [Link]

-

Mayer, P. et al. (2020). Mechanistic study of the light-initiated generation of free diazoalkanes: Towards photo-orthogonal synthesis. ChemRxiv. [Link]

-

CoLab. (2021). Carbene functionalization of porphyrinoids through tosylhydrazones. [Link]

-

Semantic Scholar. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Carbene functionalization of porphyrinoids through tosylhydrazones. [Link]

-

ResearchGate. (n.d.). Preparation of vinyllithium. Retrieved from [Link]

-

American Chemical Society. (n.d.). Recent applications of the Shapiro reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbene insertion and cyanation reactions of N‐tosylhydrazones. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosylhydrazone. Retrieved from [Link]

-

Denmark Group. (n.d.). Tosylhydrazones. Retrieved from [Link]

-

Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Luxury of N‐Tosylhydrazones in Transition‐Metal‐Free Transformations. Retrieved from [Link]

-

Unacademy. (n.d.). Bamford–Stevens Reaction Mechanism and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The Carbene Chemistry of N -Sulfonyl Hydrazones: The Past, Present, and Future. Retrieved from [Link]

-

AdiChemistry. (n.d.). BAMFORD STEVENS REACTION | EXPLANATION. Retrieved from [Link]

-

ChemTube3D. (n.d.). Carbenes - Formation (Thermal decomposition via hydrazone). Retrieved from [Link]

-

Wikipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]

-

Chemistry Notes. (2022). Bamford–Stevens Reaction Mechanism and Applications. Retrieved from [Link]

-

Fiveable. (n.d.). Vinyllithium Definition. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds. [Link]

-

Royal Society of Chemistry. (n.d.). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. [Link]

-

Wikipedia. (n.d.). Vinyllithium. Retrieved from [Link]

-

PubMed. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. [Link]

-

Organic Chemistry Portal. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes. [Link]

-

ResearchGate. (n.d.). Tosylhydrazine Mediated Conjugate Reduction and Sequential Reductive Coupling Cyclization. Retrieved from [Link]

-

PubMed. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Vinyllithium - Wikipedia [en.wikipedia.org]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] On the mechanism of the Shapiro reaction: understanding the regioselectivity | Semantic Scholar [semanticscholar.org]

- 10. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. adichemistry.com [adichemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Bamford–Stevens Reaction Mechanism and Applications? [unacademy.com]

- 15. chemtube3d.com [chemtube3d.com]

- 16. Carbene functionalization of porphyrinoids through tosylhydrazones | CoLab [colab.ws]

- 17. Carbene functionalization of porphyrinoids through tosylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

Literature review on the applications of tosylhydrazones.

An In-depth Technical Guide to the Applications of Tosylhydrazones in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

N-Tosylhydrazones, once relegated to the classic transformations of the Bamford-Stevens and Shapiro reactions, have undergone a profound renaissance in modern organic synthesis. These bench-stable, crystalline solids, readily prepared from ubiquitous aldehydes and ketones, serve as exceptionally versatile precursors to diazo compounds and metal carbenes in situ.[1][2][3] This guide provides a comprehensive exploration of the core reactivity and diverse applications of tosylhydrazones, targeting researchers and drug development professionals. We will delve into the mechanistic underpinnings of their reactivity, from classic olefination strategies to their pivotal role in advanced transition-metal-catalyzed cross-coupling, cycloaddition, and C-H functionalization reactions. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to equip the reader with both the theoretical knowledge and practical insights required to leverage these powerful synthons in complex molecule synthesis.

Foundational Principles: Synthesis and Core Reactivity

The synthetic utility of tosylhydrazones stems from their straightforward preparation and their ability to generate highly reactive intermediates under controlled conditions.

Synthesis of N-Tosylhydrazones

Tosylhydrazones are typically synthesized via a simple condensation reaction between an aldehyde or ketone and p-toluenesulfonylhydrazide (tosylhydrazine), often with acid catalysis in a protic solvent like ethanol.[4] The resulting tosylhydrazones are generally stable, crystalline solids that can be easily purified and stored, making them convenient "green" precursors to otherwise unstable diazo compounds.[1]

Experimental Protocol: General Synthesis of a Tosylhydrazone

-

Reaction Setup: To a solution of the carbonyl compound (1.0 equiv) in methanol or ethanol, add p-toluenesulfonylhydrazide (1.0-1.1 equiv).

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) until precipitation of the product is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).